1-(3,4-Difluorobenzoyl)piperazine hydrochloride
Overview
Description
1-(3,4-Difluorobenzoyl)piperazine hydrochloride is a biochemical compound with the molecular formula C11H13ClF2N2O and a molecular weight of 262.68 g/mol . It is used for proteomics research .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(3,4-Difluorobenzoyl)piperazine hydrochloride, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-(3,4-Difluorobenzoyl)piperazine hydrochloride is 1S/C11H12F2N2O.ClH/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts : This research discusses the synthesis of new compounds with potential as dual antihypertensive agents, highlighting the relevance of hydrochloride salts in pharmaceutical development. The study provides insights into the protonation of nitrogen atoms in the piperazine ring of hydrochloride salts, a key aspect in the synthesis of related compounds (Marvanová et al., 2016).
Molecular Structures and Intermolecular Interactions
- Three Closely Related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines : This study investigates different analogues of piperazine compounds, demonstrating varied molecular structures and intermolecular interactions. It provides a foundation for understanding the structural nuances of similar compounds, including 1-(3,4-Difluorobenzoyl)piperazine hydrochloride (Mahesha et al., 2019).
Pharmaceutical Intermediate Synthesis
- AN IMPROVED ONE-POT SYNTHESIS OF N-(2,3-DIH YDROBENZO[1,4]DIOXIN-2-CARBONYL)PIPERAZINE : This research outlines an improved process for synthesizing a key intermediate in the preparation of the antihypertensive agent Doxazosin. It emphasizes the importance of piperazine hydrochloride derivatives in pharmaceutical synthesis (Ramesh et al., 2006).
Biological Activities and Potential Applications
- Synthesis and Biological Evaluation of a Series of 1,4-disubstituted 1,2,3-triazole Derivatives as Possible Antimicrobial Agents : This paper describes the synthesis of novel compounds derived from piperazine, demonstrating their potential as antimicrobial agents. The findings offer insights into the possible applications of piperazine hydrochloride derivatives in addressing microbial resistance (Jadhav et al., 2017).
Safety And Hazards
The safety information available indicates that 1-(3,4-Difluorobenzoyl)piperazine hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended .
properties
IUPAC Name |
(3,4-difluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBFRHNICZIWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzoyl)piperazine hydrochloride | |
CAS RN |
1171078-91-3 | |
Record name | 1-(3,4-difluorobenzoyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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